molecular formula C22H28N2O4 B563815 Repaglinide aromatic amine CAS No. 874908-11-9

Repaglinide aromatic amine

Numéro de catalogue B563815
Numéro CAS: 874908-11-9
Poids moléculaire: 384.476
Clé InChI: OSCVKZCOJUTUFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Repaglinide aromatic amine is a member of acetamides . It is an oral blood glucose-lowering drug of the meglitinide class used in the management of type 2 diabetes mellitus . It is chemically unrelated to the oral sulfonylurea insulin secretagogues .


Synthesis Analysis

Repaglinide is synthesized from 3-hydroxyphenylacetic acid and involves esterification, formylation, oxidation, etherification, and selective hydrolysis . The major metabolites are an oxidized dicarboxylic acid (M2), the aromatic amine (M1), and the acyl glucuronide (M7). The cytochrome P-450 enzyme system, specifically 2C8 and 3A4, have been shown to be involved in the N-dealkylation of repaglinide to M2 and the further oxidation to M1 .


Molecular Structure Analysis

The molecular formula of Repaglinide is C27H36N2O4 . It is a novel, fast-acting prandial oral hypoglycemic agent developed for the treatment of patients with type 2 diabetes whose disease cannot be controlled by diet and exercise alone .


Physical And Chemical Properties Analysis

The average molecular weight of Repaglinide aromatic amine is 384.4687 and the monoisotopic weight is 384.204907394 . The chemical formula is C22H28N2O4 . The InChI Key is OSCVKZCOJUTUFD-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Antidiabetic Drug

Repaglinide is an antidiabetic drug that belongs to the biopharmaceutics classification system (BCS) class II drugs . It can stimulate insulin secretion from the pancreas to control meal-related glucose fluctuations for diabetes mellitus (DM) patients .

Improved Bioavailability

Utilizing hydrotropy and solid dispersing techniques, the solubility and bioavailability of Repaglinide were improved, and its dropping pills were prepared . This method enhances the effectiveness of the drug and makes it more accessible for patients.

Nanoparticle Production

Microfluidics is a cutting-edge technique that provides a new approach for producing nanoparticles (NPs) with controlled properties for a variety of applications . Repaglinide nanoparticles were formulated and optimized for enhanced bioavailability and management of diabetes .

Environmental Analysis

A vortex-assisted dispersive liquid–liquid microextraction (DLLME) method, combined with HPLC/UV detection, was optimized and validated for enrichment and determination of repaglinide in environmental samples . This method helps in monitoring the presence of Repaglinide in the environment.

Pharmaceutical Toxicology

“rac-2-Despiperidyl-2-amino Repaglinide” is used in pharmaceutical toxicology as a certified reference material for highly accurate and reliable data analysis .

Catalyst in Aerobic Oxidation

Although not directly related to Repaglinide aromatic amine, aromatic amines have been used as recyclable catalysts in aerobic oxidation . This suggests potential applications of Repaglinide aromatic amine in similar chemical reactions.

Safety And Hazards

Repaglinide is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children . It is recommended to avoid contact during pregnancy and while nursing . It is also advised to not breathe dust/fume/gas/mist/vapours/spray and to avoid release to the environment .

Propriétés

IUPAC Name

4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCVKZCOJUTUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-2-Despiperidyl-2-amino Repaglinide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.